N-(4-carbamoylphenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-[4-(AMINOCARBONYL)PHENYL]-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that combines a benzamide core with a pyrazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AMINOCARBONYL)PHENYL]-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Pyrazole Moiety: The next step involves the formation of the pyrazole ring. This can be achieved through the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound.
Coupling of the Benzamide and Pyrazole Units: The final step involves the coupling of the benzamide core with the pyrazole moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AMINOCARBONYL)PHENYL]-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can also be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[4-(AMINOCARBONYL)PHENYL]-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(AMINOCARBONYL)PHENYL]-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-(AMINOCARBONYL)PHENYL]-2-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Lacks the nitro group, which may result in different biological activities.
N-[4-(AMINOCARBONYL)PHENYL]-2-[(3,5-DIMETHYL-4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Contains a chloro group instead of a nitro group, affecting its reactivity and biological properties.
Uniqueness
N-[4-(AMINOCARBONYL)PHENYL]-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to the presence of both the nitro group and the pyrazole ring, which confer specific chemical reactivity and potential biological activities not found in similar compounds.
Properties
Molecular Formula |
C20H19N5O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C20H19N5O4/c1-12-18(25(28)29)13(2)24(23-12)11-15-5-3-4-6-17(15)20(27)22-16-9-7-14(8-10-16)19(21)26/h3-10H,11H2,1-2H3,(H2,21,26)(H,22,27) |
InChI Key |
AFJXVAAJSYWQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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